![molecular formula C24H44O12 B610209 Propargyl-PEG10-acid CAS No. 2055022-18-7](/img/structure/B610209.png)
Propargyl-PEG10-acid
Overview
Description
Propargyl-PEG10-acid is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Propargyl-PEG10-acid can be used in the synthesis of PROTACs . It has been reported that the PEG10 DSG protease exerts self-cleavage activity, producing several fragments . The same amino acid substitution (DSG to ASG) disrupts the protease activity of the human PEG10 protein .
Molecular Structure Analysis
The molecular weight of Propargyl-PEG10-acid is 524.60 . Its chemical formula is C24H44O12 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .
Chemical Reactions Analysis
Propargyl-PEG10-acid contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Recent investigations on the chemistry of propargylic alcohols and their derivatives disclosed a variety of highly efficient Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement of propargylic alcohols and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers .
Physical And Chemical Properties Analysis
Propargyl-PEG10-acid has a molecular weight of 524.60 . Its chemical formula is C24H44O12 . The SMILES representation is C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .
Scientific Research Applications
Synthesis of Propargyl Derivatives
Propargyl-PEG10-acid: is utilized in the synthesis of propargyl derivatives, which are valuable synthetic intermediates and building blocks in organic chemistry. These derivatives are pivotal in creating complex molecular structures due to their versatility and reactivity .
Drug Discovery and PROTAC Development
In the realm of drug discovery, Propargyl-PEG10-acid serves as a crucial PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a novel class of drugs that target proteins for degradation. The acid’s alkyne group facilitates click chemistry reactions, essential for constructing PROTAC molecules .
Click Chemistry Applications
The compound’s alkyne group is a cornerstone for click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This application is significant in bioconjugation and the development of new materials .
PEGylation of Therapeutic Molecules
Propargyl-PEG10-acid: is used in PEGylation, a process that attaches polyethylene glycol (PEG) chains to therapeutic molecules, enhancing their stability and solubility. This modification can improve drug efficacy and reduce immunogenicity .
Molecular Engineering and Design
The acid is employed in molecular engineering, where it’s used to design and synthesize new molecules with specific properties. Its reactive alkyne group allows for the creation of diverse molecular architectures .
RNA Delivery Systems
Research indicates that proteins similar to Propargyl-PEG10-acid can bind and facilitate the delivery of mRNA, which is crucial for gene therapy and vaccine development. This application leverages the compound’s ability to interact with RNA molecules .
Mechanism of Action
Target of Action
Propargyl-PEG10-acid is a PEG-based linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs designed to degrade specific proteins within cells . The primary targets of Propargyl-PEG10-acid are proteins that contain azide groups .
Mode of Action
Propargyl-PEG10-acid contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, connecting the two molecules .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Propargyl-PEG10-acid is the ubiquitin-proteasome system . PROTACs, which Propargyl-PEG10-acid helps to form, operate by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in propargyl-peg10-acid increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG10-acid is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For instance, in the context of cancer treatment, the degradation of a protein essential for tumor growth could inhibit the progression of the disease .
Safety and Hazards
In case of skin contact with Propargyl-PEG10-acid, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Future Directions
Propargyl-PEG10-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This opens up new possibilities for the use of Propargyl-PEG10-acid in the synthesis of a variety of compounds.
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHRCZLKCUZEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG10-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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